Cas no 79476-07-6 (3-Iodoquinoline)

3-Iodoquinoline structure
3-Iodoquinoline structure
Nom du produit:3-Iodoquinoline
Numéro CAS:79476-07-6
Le MF:C9H6IN
Mégawatts:255.055114269257
MDL:MFCD11656390
CID:532773

3-Iodoquinoline Propriétés chimiques et physiques

Nom et identifiant

    • 3-Iodoquinoline
    • Quinoline, 3-iodo-
    • 3-iodoindole
    • 3-iodo-quinoline
    • 3-Jod-chinolin
    • Quinoline,3-iodo
    • 3-Iodoquinoline (ACI)
    • MDL: MFCD11656390
    • Piscine à noyau: 1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
    • La clé Inchi: NDQXBRCPYKGVED-UHFFFAOYSA-N
    • Sourire: IC1C=C2C(C=CC=C2)=NC=1

Propriétés calculées

  • Qualité précise: 254.95400
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 0

Propriétés expérimentales

  • Le PSA: 12.89000
  • Le LogP: 2.83940

3-Iodoquinoline PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WM565-1g
3-Iodoquinoline
79476-07-6 95%
1g
2108.0CNY 2021-07-10
TRC
I737848-250mg
3-Iodoquinoline
79476-07-6
250mg
$ 340.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WM565-200mg
3-Iodoquinoline
79476-07-6 95%
200mg
702.0CNY 2021-07-10
eNovation Chemicals LLC
Y1193705-0.25g
3-Iodoquinoline
79476-07-6 95%
0.25g
$170 2023-09-03
eNovation Chemicals LLC
Y1193705-5g
3-Iodoquinoline
79476-07-6 95%
5g
$285 2024-07-20
eNovation Chemicals LLC
Y1003011-5g
3-Iodoquinoline
79476-07-6 95%
5g
$1000 2024-07-24
TRC
I737848-25mg
3-Iodoquinoline
79476-07-6
25mg
$ 70.00 2022-06-04
Alichem
A189000749-1g
3-Iodoquinoline
79476-07-6 98%
1g
$973.63 2023-09-01
Chemenu
CM126052-5g
3-iodoquinoline
79476-07-6 95%
5g
$701 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46845-5g
3-Iodoquinoline
79476-07-6 95%
5g
¥2080.0 2023-09-05

3-Iodoquinoline Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Iodine
Référence
Stannylation-iodination reaction on pyridine nuclei. A facile method for synthesis of iodopyridines and iodoquinolines
Yamamoto, Yutaka; Yanagi, Akihiko, Heterocycles, 1981, 16(7), 1161-4

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Decane ,  Water ;  48 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Référence
Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry
Halder, Pallabi; Talukdar, Vishal; Iqubal, Ashif; Das, Parthasarathi, Journal of Organic Chemistry, 2022, 87(21), 13965-13979

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium iodide Catalysts: N,N-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, rt → 100 °C
Référence
Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents
Bolden, Sidney Jr.; Zhu, Xue Y.; Etukala, Jagan R.; Boateng, Comfort; Mazu, Tryphon; et al, European Journal of Medicinal Chemistry, 2013, 70, 130-142

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Potassium iodide Catalysts: L-Proline ,  Copper oxide (Cu2O) Solvents: Ethanol ;  30 h, 110 °C
Référence
Copper-catalyzed conversion of aryl and heteroaryl bromides into the corresponding iodide
Feng, Xiujuan; Li, Lingyu ; Yu, Xiaoqiang; Yamamoto, Yoshinori; Bao, Ming, Catalysis Today, 2016, 274, 129-132

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodine Solvents: 1,2-Dichloroethane ;  24 h, 120 °C
1.2 Reagents: Water
Référence
Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines
Sun, Kai; Lv, Yunhe; Wang, Junjie; Sun, Jingjing; Liu, Lulu; et al, Organic Letters, 2015, 17(18), 4416-4419

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide ,  Aluminum iodide Solvents: Toluene ;  1 - 2 h, 110 °C
Référence
Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization
Yadav, Ravi Kant; Sharma, Richa; Gautam, Deepak; Joshi, Jyoti; Chaudhary, Sandeep, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide ,  Sodium iodide Solvents: 1,4-Dioxane ;  rt → 110 °C; 22 h, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Ligand-Enabled β-C-H Arylation of α-Amino Acids Using a Simple and Practical Auxiliary
Chen, Gang; Shigenari, Toshihiko; Jain, Pankaj; Zhang, Zhipeng; Jin, Zhong; et al, Journal of the American Chemical Society, 2015, 137(9), 3338-3351

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium iodide Catalysts: Cuprous iodide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ;  24 h, 110 °C; 110 °C → rt
Référence
Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction
Klapars, Artis; Buchwald, Stephen L., Journal of the American Chemical Society, 2002, 124(50), 14844-14845

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Sodium iodide Catalysts: N,N-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  8 h, 100 °C
Référence
A concise synthesis of indoloquinoline skeletons applying two consecutive Pd-catalyzed reactions
Boganyi, Borbala; Kaman, Judit, Tetrahedron, 2013, 69(45), 9512-9519

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodine Solvents: Acetonitrile ,  Water ;  rt; 12 h, 80 °C
Référence
Metal-free synthesis of N-fused heterocyclic iodides via C-H functionalization mediated by tert-butylhydroperoxide
Sharma, Krishna K.; Patel, Dhananjay I.; Jain, Rahul, Chemical Communications (Cambridge, 2015, 51(82), 15129-15132

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: N,N-Dimethylethylenediamine ,  Sodium iodide Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, 110 °C
Référence
Optimization of 3-(phenylthio)quinolinium compounds against opportunistic fungal pathogens
Boateng, Comfort A.; Zhu, Xue Y.; Jacob, Melissa R.; Khan, Shabana I.; Walker, Larry A.; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1789-1797

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine ,  Sodium iodide Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  22 h, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Complex Polyheterocycles and the Stereochemical Reassignment of Pileamartine A via Aza-Heck Triggered Aryl C-H Functionalization Cascades
Jones, Benjamin T.; Garcia-Carceles, Javier; Caiger, Lewis; Hazelden, Ian R.; Lewis, Richard J. ; et al, Journal of the American Chemical Society, 2021, 143(38), 15593-15598

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodine Solvents: Decane ,  Water ;  33 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Référence
Halogen Bond-Assisted Electron-Catalyzed Atom Economic Iodination of Heteroarenes at Room Temperature
Kazi, Imran; Guha, Somraj; Sekar, Govindasamy, Journal of Organic Chemistry, 2019, 84(11), 6642-6654

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Iodine
Référence
Studies on organometallic compounds. II. Facile and convenient method for the synthesis of iodoazines through iododestannation of trimethylstannylazines
Yamamoto, Yutaka; Yanagi, Akihiko, Chemical & Pharmaceutical Bulletin, 1982, 30(5), 1731-7

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Sodium iodide Catalysts: Cuprous iodide ,  (R,R)-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ;  30 min, 180 °C
Référence
Rapid and Efficient Copper-Catalyzed Finkelstein Reaction of (Hetero)Aromatics under Continuous-Flow Conditions
Chen, Mao; Ichikawa, Saki; Buchwald, Stephen L., Angewandte Chemie, 2015, 54(1), 263-266

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Tetrafluoroboric acid Solvents: Acetone ;  -8 °C
1.2 Reagents: Isoamyl nitrite Solvents: Acetone ;  -8 °C; 1 h, -8 °C → 10 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  10 °C; 2 h, 10 °C
Référence
Synthesis of pyrido[2',1':2,3]imidazo[4,5-b]quinoline and pyrido[1',2':1,2]imidazo[4,5-b]quinoline and their benzo and aza analogs via tandem catalysis
Loones, Kristof T. J.; Maes, Bert U. W.; Dommisse, Roger A., Tetrahedron, 2007, 63(36), 8954-8961

3-Iodoquinoline Raw materials

3-Iodoquinoline Preparation Products

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:79476-07-6)3-Iodoquinoline
A1179002
Pureté:99%/99%/99%
Quantité:1g/5g/10g
Prix ($):579.0/2028.0/490.0